4-(Ethylamino)phenol
Overview
Description
4-(Ethylamino)phenol, also known as 4-Ethylaminophenol, is a chemical compound with the molecular formula C8H11NO . It is also referred to by other names such as 4-(Ethylamino)benzolol, this compound, and Phenol, 4-(ethylamino)- .
Molecular Structure Analysis
The molecular structure of this compound consists of a total of 21 bonds, including 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 1 aromatic hydroxyl .Chemical Reactions Analysis
Phenols, including this compound, are very reactive towards electrophilic aromatic substitution . They are strongly activating, often leading to multiple additions during electrophilic addition .Physical and Chemical Properties Analysis
This compound has an average mass of 137.179 Da and a monoisotopic mass of 137.084061 Da .Scientific Research Applications
Prodrug Development
A study by Saari et al. (1990) explored the development of basic carbamates of 4-hydroxyanisole, a compound related to 4-(Ethylamino)phenol, as progenitors for melanocytotoxic phenol. These carbamates, stable at low pH, release 4-hydroxyanisole in a structure-dependent manner at physiological pH, demonstrating their potential as cyclization-activated prodrugs. This research is significant as it shows the utility of this compound derivatives in prodrug development, where the active drug generation is based on predictable intramolecular cyclization-elimination reactions rather than enzymatic cleavage (Saari et al., 1990).
Anticancer Properties
A study by Jeffers et al. (1997) investigated the effects of polyamine analogues, including 1,19-bis(ethylamino)-5,10,15-triazanonadecane (BE-4-4-4-4), on prostate cancer cell lines. They found that these compounds, which are structurally related to this compound, effectively inhibited cancer cell growth in vitro. Additionally, the in vivo application of BE-4-4-4-4 showed significant tumor growth inhibition in animal models, highlighting the potential of this compound derivatives in cancer treatment (Jeffers et al., 1997).
Biocidal Properties in Urethane Hydrogels
Research by Wynne et al. (2008) explored the use of phenolic compounds, including derivatives of this compound, in the development of antimicrobial urethane coatings. These compounds were found to exhibit surface antimicrobial activity, suggesting their potential use in specialized coatings where antimicrobial properties are desired (Wynne et al., 2008).
Synthesis of Metal Complexes
A study by Abbas et al. (2020) focused on synthesizing metal complexes using 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol, a compound structurally similar to this compound. These complexes were characterized and tested for anticancer activity, demonstrating the versatility of this compound derivatives in forming biologically active metal complexes (Abbas et al., 2020).
Future Directions
Properties
IUPAC Name |
4-(ethylamino)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-9-7-3-5-8(10)6-4-7/h3-6,9-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWHLERCFNIFNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984371 | |
Record name | 4-(Ethylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
659-34-7 | |
Record name | 4-(Ethylamino)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=659-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-(ethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Ethylamino)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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